An In-Depth Technical Guide to 2,2-Dimethylcyclobutan-1-one (CAS: 1192-14-9)
An In-Depth Technical Guide to 2,2-Dimethylcyclobutan-1-one (CAS: 1192-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Strained Ring System
2,2-Dimethylcyclobutan-1-one is a cyclic ketone featuring a four-membered cyclobutane ring.[1][2] Its structure is defined by a carbonyl group at the first position and two methyl groups creating a quaternary carbon at the second position.[1] This arrangement imparts significant ring strain and steric hindrance, which are not merely structural curiosities but are the very source of its unique reactivity and synthetic utility.[2] For drug development professionals and organic chemists, this compound is not just another building block; it is a versatile intermediate whose strained core can be strategically unlocked to construct complex molecular architectures, including polycyclic terpenoids and bioactive lipids.[1] Its value lies in its ability to participate in a variety of transformations, from classical ketone chemistry to sophisticated ring-opening and cycloaddition reactions, making it a powerful tool in the synthesis of novel chemical entities.[1]
Physicochemical and Safety Profile
A clear understanding of the physical properties and safety hazards is paramount for the effective and safe handling of 2,2-Dimethylcyclobutan-1-one in a research environment. The compound is a flammable liquid and requires appropriate storage and handling procedures to mitigate risks.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1192-14-9 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Appearance | Clear Liquid | [2] |
| Boiling Point | 124.4 °C | [5] |
| Density | 0.926 g/cm³ | [5] |
| Flash Point | 22.4 °C | [5] |
| InChIKey | DOPFCVBSOPCWAQ-UHFFFAOYSA-N | [1] |
GHS Hazard Statement: Flammable liquid and vapor (H226). May cause skin, eye, and respiratory irritation (H315, H319, H335).[3]
Spectroscopic Characterization: A Structural Blueprint
While comprehensive, authenticated spectra for 2,2-Dimethylcyclobutan-1-one are not universally available in public databases, its structure allows for a robust prediction of its spectroscopic features. The following analysis is based on established principles of NMR, IR, and Mass Spectrometry for analogous structures.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Three distinct signals are predicted:
-
A singlet (6H): Corresponding to the six equivalent protons of the two geminal methyl groups (C(CH₃)₂). Due to the adjacent quaternary carbon, there is no proton-proton coupling, resulting in a sharp singlet. Expected chemical shift: ~1.2 ppm .
-
A triplet (2H): Representing the two protons on the carbon adjacent to the carbonyl group (C4). These protons are coupled to the two protons on C3, resulting in a triplet (n+1 rule, 2+1=3). Expected chemical shift: ~2.7-3.0 ppm .
-
A triplet (2H): Corresponding to the two protons on the carbon adjacent to the gem-dimethyl group (C3). These protons are coupled to the two protons on C4, also resulting in a triplet. Expected chemical shift: ~1.9-2.1 ppm .
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum should display four distinct signals, corresponding to the four unique carbon environments:
-
Quaternary Carbonyl (C=O): This carbon will be the most downfield signal due to the strong deshielding effect of the oxygen atom. Expected chemical shift: ~210-220 ppm .[6]
-
Quaternary Gem-Dimethyl Carbon (C2): The carbon atom bonded to the two methyl groups. Expected chemical shift: ~45-55 ppm .
-
Methylene Carbon (C4): The CH₂ group adjacent to the carbonyl. Expected chemical shift: ~35-45 ppm .
-
Methylene Carbon (C3): The CH₂ group adjacent to the gem-dimethyl group. Expected chemical shift: ~20-30 ppm .
-
Methyl Carbons (-CH₃): The two equivalent methyl group carbons. Expected chemical shift: ~20-25 ppm .[7]
A ¹³C NMR spectrum has been reported in the literature, confirming these assignments.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The most prominent and diagnostic absorption will be from the carbonyl group:
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone. For a cyclobutanone, the ring strain shifts this frequency higher than that of a typical acyclic ketone (which appears around 1715 cm⁻¹). Expected absorption: ~1780-1760 cm⁻¹ .[9]
-
C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the methyl and methylene groups. Expected absorption: 2950-2850 cm⁻¹ .[10]
-
C-H Bending: Vibrations for the CH₂ and CH₃ groups. Expected absorption: ~1465 cm⁻¹ and 1375 cm⁻¹ .[11]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z = 98 would be expected. The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for cyclic ketones include α-cleavage (Norrish Type-I reaction).
-
Molecular Ion [M]⁺: m/z = 98.
-
α-Cleavage/Decarbonylation: Loss of carbon monoxide (CO, 28 Da) following ring-opening is a characteristic fragmentation for cyclic ketones, leading to a fragment at m/z = 70 .
-
Loss of Propene: Another common fragmentation is the loss of propene (C₃H₆, 42 Da), resulting in a prominent peak at m/z = 56 .
-
Loss of Methyl Radical: Loss of a methyl group (•CH₃, 15 Da) would yield a fragment at m/z = 83 .
-
Base Peak: The most stable fragment, often resulting from α-cleavage, is likely to be at m/z = 56 or 70 .
Synthesis and Key Reactions
Synthesis via [2+2] Photocycloaddition
A convenient and well-established synthesis of 2,2-dimethylcyclobutanone involves the photochemical [2+2] cycloaddition of isobutylene to 2(5H)-furanone, followed by subsequent chemical transformations. This method highlights the power of photochemistry in constructing strained ring systems. A detailed protocol has been described by Agosta and Herron.
Key Reaction: Reduction to 2,2-Dimethylcyclobutan-1-ol
The reduction of the carbonyl group is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to secondary alcohols.[12] The steric hindrance from the gem-dimethyl group influences the trajectory of the hydride attack, making this a stereochemically interesting reaction.
Experimental Protocol: Reduction with Sodium Borohydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylcyclobutan-1-one (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and improve selectivity.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas that occurs as the borohydride reacts with the protic solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethylcyclobutan-1-ol.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Applications in Drug Development and Organic Synthesis
The synthetic utility of 2,2-dimethylcyclobutan-1-one is primarily derived from its strained four-membered ring. This inherent strain facilitates ring-opening reactions that are otherwise energetically unfavorable, providing access to unique linear and macrocyclic structures.
-
Natural Product Synthesis: It serves as a crucial building block in the total synthesis of various natural products. For instance, it has been employed in constructing methyl-branched fatty acids, which exhibit interesting biological properties.[1] It is also a precursor for marine-derived macrolides like Brevipolides and anti-inflammatory eicosanoids such as Solandelactones.[1]
-
Photochemical Reactions: The compound undergoes Norrish Type-I cleavage upon UV irradiation.[4] This photochemical reaction involves the homolytic cleavage of the α-carbon bond to the carbonyl group, forming a diradical intermediate. This intermediate can then undergo decarbonylation and recombination to form various products, a pathway that has been explored for constructing complex carbocyclic frameworks.
-
Cycloaddition and Annulation Strategies: The ketone can be derivatized and used in various metal-catalyzed annulation reactions. For example, rhodium-catalyzed intramolecular reactions with enynes can generate complex polycyclic structures with high stereoselectivity.[1]
Conclusion
2,2-Dimethylcyclobutan-1-one is a reagent of considerable strategic importance in modern organic synthesis. Its unique combination of a strained carbocyclic core and a reactive carbonyl handle provides chemists with a powerful platform for molecular construction. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and complex organic materials.
References
-
PubChem. 2,2-Dimethylcyclobutan-1-one | C6H10O | CID 535022. [Link]
-
SpectraBase. 2,2-Dimethylcyclobutanone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 34(9), 2782–2785. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Wikipedia. Norrish reaction. [Link]
-
UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylbutane. [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]
-
Cheméo. 2-Butanone, 4-(2,2-dimethyl-6-methylenecyclohexyl)- (CAS 13720-12-2) - Chemical & Physical Properties. [Link]
-
Doc Brown's Chemistry. infrared spectrum of butanone. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
PubChem. trans-2,3-Dimethylcyclobutanone | C6H10O | CID 91692802. [Link]
-
PubChem. (2,2,4,4-
ngcontent-ng-c1205671314="" class="ng-star-inserted">2H_4)Cyclobutanone | C4H6O | CID 71309851. [Link] -
PubChem. 3-(Hydroxymethyl)-2,2-dimethyl-cyclobutanone | C7H12O2 | CID 155766063. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylbutane. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Chemistry Stack Exchange. 13C NMR peak location in butanone. [Link]
-
NIST WebBook. 2-Butanone, 3,3-dimethyl-. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. [Link]
Sources
- 1. 2,2-Dimethylcyclobutan-1-one | C6H10O | CID 535022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanone, 4-(2,2-dimethyl-6-methylenecyclohexyl)- (CAS 13720-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. (2,2,4,4-~2~H_4_)Cyclobutanone | C4H6O | CID 71309851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. eng.uc.edu [eng.uc.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
